5-Ethyl-1-nonene

Description

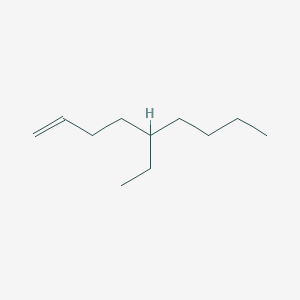

5-Ethyl-1-nonene (C₁₁H₂₂) is a branched alkene characterized by a nine-carbon chain with an ethyl substituent at the fifth position and a double bond at the first carbon. It is primarily studied in catalytic deoxygenation processes, where it is produced as a hydrocarbon product from microalgae-derived oils . Its molecular structure contributes to its reactivity in cracking and reforming reactions, making it a valuable intermediate in biofuel synthesis. Notably, this compound has been identified in natural essential oils, such as those extracted from Rhododendron calophytum leaves, where it contributes to volatile organic compound (VOC) profiles . Chromatographic analyses indicate it has a low retention time (4.24 min), suggesting high volatility or weak interaction with stationary phases in gas chromatography .

Properties

IUPAC Name |

5-ethylnon-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h4,11H,1,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERQWJMFSVKKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874267 | |

| Record name | 5-ethyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-74-6 | |

| Record name | 5-ethyl-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-1-nonene can be synthesized through various methods, including the alkylation of 1-nonene with ethyl halides in the presence of a strong base. Another common method involves the hydroformylation of 1-octene followed by hydrogenation to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, which are then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-nonene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Hydrogenation of this compound yields 5-ethyl-nonane.

Substitution: It can undergo halogenation to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Ethyl-1-nonanol, 5-ethyl-nonanal, and 5-ethyl-nonanoic acid.

Reduction: 5-Ethyl-nonane.

Substitution: 5-Ethyl-1-chlorononane or 5-Ethyl-1-bromononane.

Scientific Research Applications

5-Ethyl-1-nonene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It serves as a model compound in studies of alkene metabolism and enzymatic reactions.

Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-nonene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in electrophilic addition reactions , where the double bond acts as a nucleophile, attacking electrophilic species. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkenes

- 1-Undecene, 8-methyl- (C₁₂H₂₄): This longer-chain alkene (12 carbons) exhibits lower yields (3.33–7.57%) compared to 5-Ethyl-1-nonene (17.04–30.05%) in catalytic deoxygenation using HZSM-5-based catalysts . The branching and chain length differences likely reduce its prevalence in hydrocarbon fuel mixtures.

- Cyclohexene (C₆H₁₀): A cyclic alkene identified alongside this compound in microplastic-associated VOCs . Its smaller, cyclic structure results in distinct reactivity, favoring polymerization or ring-opening reactions rather than fuel applications.

Alkanes

- Tetradecane (C₁₄H₃₀): A saturated hydrocarbon with a lower yield (4.78%) in hydrolyzed oil deoxygenation . Its saturated structure reduces reactivity in cracking processes, making it less favorable than unsaturated alkenes like this compound.

- Nonadecane (C₁₉H₄₀): Another alkane with moderate yields (3.08–4.64%), highlighting the preferential formation of alkenes over alkanes in catalytic systems .

Esters

- Hexadecanoic Acid Methyl Ester (C₁₇H₃₄O₂): An ester with a 5.41% yield in hydrolyzed oil . Esters are intermediates in deoxygenation but are less stable than hydrocarbons, leading to their lower prevalence in final fuel products.

Natural Product Analogues

- Stigmasterol: A phytosterol with a high chromatographic area percentage (33.94%) in plant extracts . Unlike this compound, stigmasterol’s polar structure limits its volatility and utility in fuel applications but underscores its ecological role in plants.

Data Table: Key Properties and Yields of this compound and Comparators

Research Findings

- Catalytic Performance: this compound is a dominant product in deoxygenation, achieving yields up to 30.05% with (7.5%La-2.5%Ce)/HZSM-5 catalysts . Its yield surpasses alkanes and esters, emphasizing the role of unsaturation in stabilizing intermediates.

- Natural Context: Detected in marine microplastics and plant essential oils, this compound’s dual occurrence highlights its environmental persistence and ecological significance .

- Chromatographic Behavior : Its low retention time (4.24 min) aligns with its volatility, facilitating separation in hydrocarbon mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.